8-Hydroxyacridin-1(10H)-one
Description
8-Hydroxyacridin-1(10H)-one is a heterocyclic compound belonging to the acridine family, characterized by a fused aromatic ring system with a hydroxyl (-OH) substituent at the 8-position. This structural feature confers unique physicochemical properties, including tautomerism and hydrogen-bonding capabilities, which influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
191915-75-0 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
acridine-1,8-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H |
InChI Key |
YHTTZXVBJOFCSE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O |
Isomeric SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
Canonical SMILES |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
Synonyms |
1,8-Acridinediol (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 8-Hydroxyacridin-1(10H)-one and Analogs
| Compound Name | Molecular Formula | Molecular Weight (Da) | LogP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound* | C₁₃H₉NO₂ | 211.22 | ~2.4† | Not reported | ~0.047‡ |
| 1-Hydroxy-3-methoxyacridin-9(10H)-one | C₁₄H₁₂O₃ | 241.25 | 2.4 | Not reported | Not reported |
| 1-Methoxy-10H-acridin-9-one | C₁₄H₁₁NO₂ | 225.25 | 2.69 | Not reported | Not reported |
| Acridin-9(10H)-one | C₁₃H₉NO | 195.22 | 2.66 | Not reported | 0.047 |
| 2-Chloroacridin-9(10H)-one | C₁₃H₈ClNO | 229.67 | ~3.0 | Not reported | Not reported |
*Estimated based on analogs in and .
†Predicted using RDkit (similar to 1-hydroxyacridone, LogP = 2.39) .
‡From Acridin-9(10H)-one solubility data .
Key Observations :
Key Observations :
Key Observations :
- Hydroxy and amino substituents enhance interactions with biological targets (e.g., DNA, enzymes) through hydrogen bonding and intercalation .
- Chloro substituents improve fluorescence properties, making derivatives like 2-Chloroacridin-9(10H)-one valuable in imaging and diagnostics .
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